![molecular formula C13H19NO B13539241 [5-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B13539241.png)
[5-(4-Methylphenyl)oxan-2-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(4-Methylphenyl)oxan-2-yl]methanamine is an organic compound that belongs to the class of oxan-2-ylmethanamines. This compound features a 4-methylphenyl group attached to an oxane ring, which is further connected to a methanamine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Methylphenyl)oxan-2-yl]methanamine typically involves the reaction of 4-methylphenyl derivatives with oxane and methanamine precursors. One common method includes the use of a Friedel-Crafts alkylation reaction, where 4-methylphenyl is alkylated with oxane in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then reacted with methanamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Catalysts and solvents used in the process are often recycled to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(4-Methylphenyl)oxan-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles like halides or hydroxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or hydroxylated derivatives.
Applications De Recherche Scientifique
[5-(4-Methylphenyl)oxan-2-yl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [5-(4-Methylphenyl)oxan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(4-Methylphenyl)oxan-2-yl]methanamine
- [5-(4-Methoxyphenyl)oxan-2-yl]methanamine
- [5-(4-Ethylphenyl)oxan-2-yl]methanamine
Uniqueness
[5-(4-Methylphenyl)oxan-2-yl]methanamine is unique due to its specific structural features, such as the presence of a 4-methylphenyl group and an oxane ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
[5-(4-methylphenyl)oxan-2-yl]methanamine |
InChI |
InChI=1S/C13H19NO/c1-10-2-4-11(5-3-10)12-6-7-13(8-14)15-9-12/h2-5,12-13H,6-9,14H2,1H3 |
Clé InChI |
UKUVAMIRLQHHIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CCC(OC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





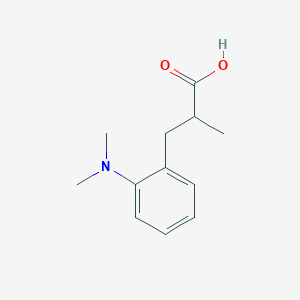
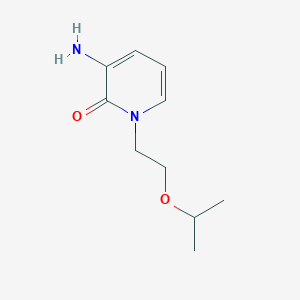
![cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B13539186.png)
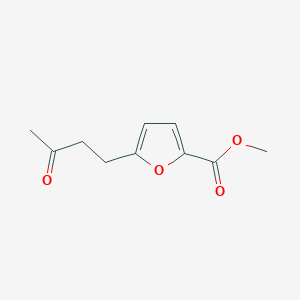
![(2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylicacid](/img/structure/B13539211.png)

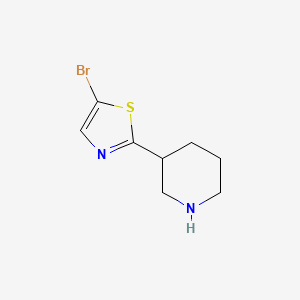

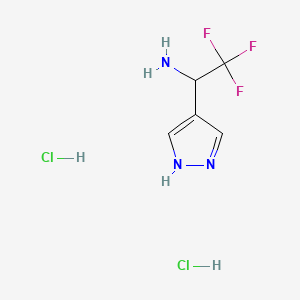

![(R)-(2,3-Dichloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13539249.png)
